Östrogene und Derivate

Estrogens and their derivatives are a class of steroid hormones essential for the development and maintenance of female secondary sexual characteristics, as well as in regulating various physiological processes. These compounds include estradiol, estrone, estriol, and synthetic analogs such as ethinylestradiol and diethylstilbestrol. They play crucial roles in reproductive health, bone density, mood regulation, and cardiovascular protection.

In pharmaceutical applications, estrogens are widely used for hormonal replacement therapy (HRT) to treat symptoms of menopause, including hot flashes and osteoporosis. Additionally, they are employed in contraceptive pills, where ethinylestradiol is a key component that prevents ovulation when combined with progestins. Estrogen derivatives have also shown promise in the treatment of certain cancers, particularly breast cancer, due to their ability to inhibit tumor growth.

Due to their potent biological activities and therapeutic benefits, careful consideration must be given to dosing and administration to minimize potential side effects such as increased risk of thrombosis or endometrial hyperplasia.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

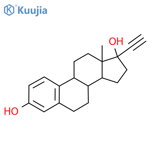

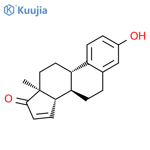

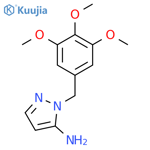

1-ethynyl-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopentaaphenanthrene-1,7-diol | 2649017-02-5 | C20H24O2 |

|

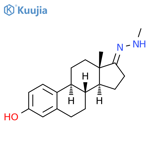

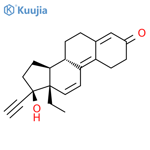

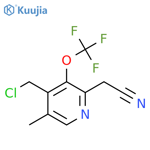

(14E)-15-methyl-14-(2-methylhydrazin-1-ylidene)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2(7),3,5-trien-5-ol | 1267650-58-7 | C19H26N2O |

|

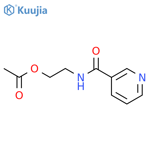

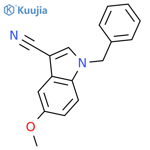

4-Chloroestradiol | 88847-88-5 | C10H12N2O3 |

|

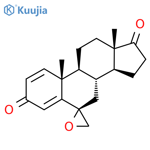

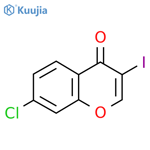

6β-Spiroandrosta-1,4-diene-6,2'-oxiran-3,17-dione | 152764-31-3 | C20H24O3 |

|

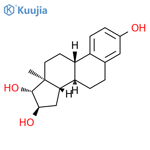

Estriol | 50-27-1 | C18H24O3 |

|

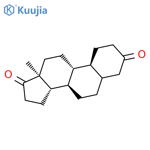

Estrane-3,17-dione | 85249-09-8 | C18H26O2 |

|

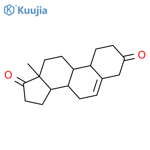

Estr-\u200b5-\u200bene-\u200b3,\u200b17-\u200bdione | 19289-77-1 | C18H24O2 |

|

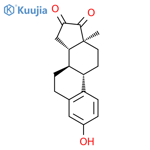

Estra-1,3,5(10)-triene-16,17-dione,3-hydroxy- | 1228-73-5 | C18H20O3 |

|

Estra-1,3,5(10),15-tetraen-17-one, 3-hydroxy- | 3563-25-5 | C18H20O2 |

|

Gestrinone | 16320-04-0 | C21H24O2 |

Verwandte Literatur

-

1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

Empfohlene Lieferanten

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

-

-

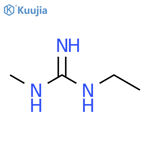

N'-ethyl-N-methylguanidine Cas No: 90924-92-8

N'-ethyl-N-methylguanidine Cas No: 90924-92-8